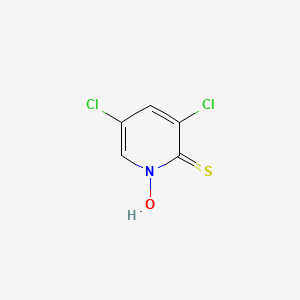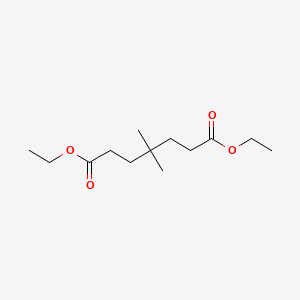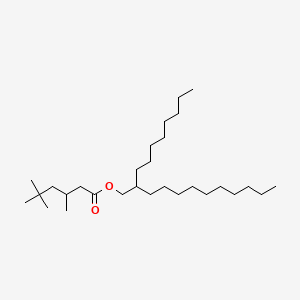
2-Octyldodecyl 3,5,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyldodecyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C29H58O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyldodecyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid, 2-octyldodecanol
Transesterification: New ester (depending on the alcohol used), original alcohol (2-octyldodecanol)
Aplicaciones Científicas De Investigación
2-Octyldodecyl 3,5,5-trimethylhexanoate has a wide range of applications in scientific research and industry. It is commonly used as an emollient in cosmetic formulations due to its ability to provide a smooth and silky feel to the skin. Additionally, it is used as a solvent and dispersing agent in various chemical processes .
In the field of biology, this compound is used in the formulation of lipid-based drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In medicine, it is used in topical formulations for its moisturizing properties .
Mecanismo De Acción
The mechanism of action of 2-Octyldodecyl 3,5,5-trimethylhexanoate is primarily based on its chemical structure and properties. As an ester, it can interact with the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. In cosmetic applications, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth texture .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl Myristate
- Cetyl Palmitate
- Octyl Stearate
Comparison
2-Octyldodecyl 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides superior spreading properties and a non-greasy feel compared to other esters like isopropyl myristate and cetyl palmitate. Its long carbon chain also contributes to its excellent emollient properties, making it a preferred choice in high-end cosmetic formulations .
Propiedades
Número CAS |
98072-02-7 |
|---|---|
Fórmula molecular |
C29H58O2 |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
2-octyldodecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C29H58O2/c1-7-9-11-13-15-16-18-20-22-27(21-19-17-14-12-10-8-2)25-31-28(30)23-26(3)24-29(4,5)6/h26-27H,7-25H2,1-6H3 |
Clave InChI |
ORHIPTVQARSOPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


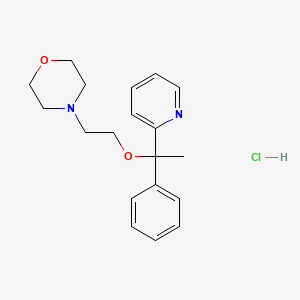
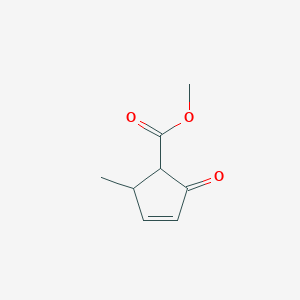
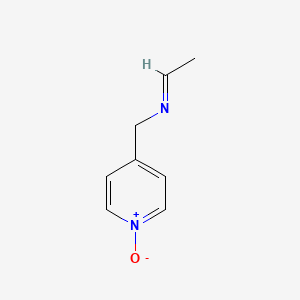
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
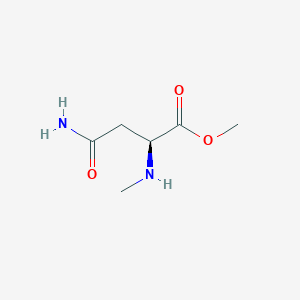
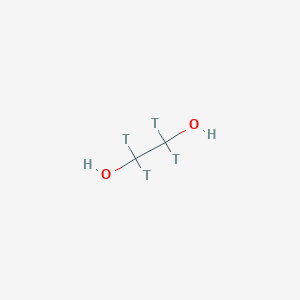
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
